molecular formula C12H15N3O2 B105858 tert-Butyl 5-Amino-1H-indazole-1-carboxylate CAS No. 129488-10-4

tert-Butyl 5-Amino-1H-indazole-1-carboxylate

Cat. No.: B105858
CAS No.: 129488-10-4
M. Wt: 233.27 g/mol
InChI Key: LRSDPIIWOZRHNJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-Amino-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Mechanism of Action

Target of Action

Tert-Butyl 5-Amino-1H-indazole-1-carboxylate, also known as 1-BOC-5-AMINO-INDAZOLE, is primarily used as an intermediate in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a key role in various cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

Indazole-containing compounds are known to interact with their targets (such as protein kinases) by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .

Biochemical Pathways

The specific biochemical pathways affected by 1-BOC-5-AMINO-INDAZOLE depend on the particular protein kinases it inhibits. Protein kinases are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting these kinases, 1-BOC-5-AMINO-INDAZOLE can potentially affect these pathways and their downstream effects .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity (log po/w) is reported to be 228 (iLOGP) and 216 (XLOGP3), which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of 1-BOC-5-AMINO-INDAZOLE’s action would depend on the specific protein kinases it inhibits and the pathways these kinases are involved in. Potential effects could include altered cell signaling, changes in cell cycle progression, and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-Amino-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-Amino-1H-indazole-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, ammonia.

Major Products:

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

Chemistry: tert-Butyl 5-Amino-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • tert-Butyl 5-Amino-3-Methyl-1H-indazole-1-carboxylate
  • tert-Butyl 3-Amino-5-Nitro-1H-indazole-1-carboxylate

Comparison: tert-Butyl 5-Amino-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and industrial processes.

Properties

IUPAC Name

tert-butyl 5-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSDPIIWOZRHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600071
Record name tert-Butyl 5-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-10-4
Record name 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129488-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (780 mg) was placed under an inert atmosphere and suspended in EtOH (15 mL). A solution of 5-nitroindazole-1-carboxylic acid tert-butyl ester (7.78 g, 29.5) in EtOH (100 mL) and EtOAc (100 mL) was added. The reaction mixture was placed under H2 atmosphere (1 Atm pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to yield a greenish foamy solid. The crude product was dissolved in CH2Cl2 and purified by Biotage Flash 40M (gradient from 30% to 50% EtOAc/hex) to give the title compound (6.55 g, 95%) as a white solid: TLC (50%EtOAc/hex), Rf=0.41; ES-LCMS (rel abundance) m/z 234 (MH+, 66%).
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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100 mL
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crude product
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0 (± 1) mol
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0 (± 1) mol
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780 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

In a Paar flask charged with palladium (10 wt % on carbon, 0.44 g) was added ethyl acetate (30 mL) and 5-nitro-indazole-1-carboxylic acid t-butyl ester (1.61 g, 6.2 mmol). The reaction mixture was hydrogenated at 50 psi for 30 minutes with vigorous shaking. The reaction mixture was filtered through a plug of celite. The plug was washed with 20 mL of methanol and the combined filtrates were concentrated in vacuo to give a white solid (1.4 g, 100%). 1H NMR (300 MHz, CDCl3), δ: 7.99 (s, 1H), 7.97 (d, J=10, 1H), 6.94 (dd, J=10, J′=2, 1H), 6.92 (d, J=2, 1H), 1.71 (s, 9H).
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

5-Amino-indazole-1-carboxylic acid tert-butyl ester was prepared following the procedure outlined by S. J. Brickner, WO9002744. 5-Amino-indazole-1-carboxylic acid tert-butyl ester was then coupled with 2-(3-chlorophenyl)-2-hydroxyacetic acid following the procedure as described in Example 1 to afford 5-[2-(3-chloro-phenyl)-2-hydroxy-acetylamino]-indazole-1-carboxylic acid tert-butyl ester. To a solution of 5-[2-(3-chloro-phenyl)-2-hydroxy-acetylamino]-indazole-1-carboxylic acid tert-butyl ester (7.47 mmol) in dry THF (20 mL) at 0° C. was added pyridine (37.33 mmol, 5 equivalents) followed by methanesulfonyl chloride (22.40 mmol, 3 equivalents) added in a dropwise fashion. The resultant solution was stirred at ambient temperature overnight. The reaction mixture was then concentrated in vacuo and the resulting oil was partitioned between EtOAc and brine. The organic layer was washed with brine (thrice), dried over sodium sulphate, filtered and concentrated in vacuo to afford the title compound (3.58 g, qunatitative yield), which was used without further purification.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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